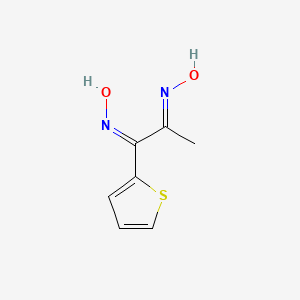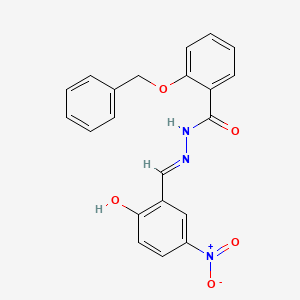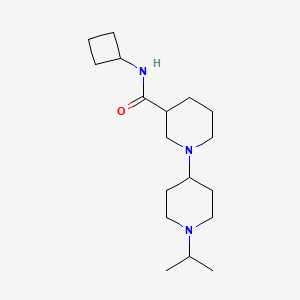
1-(2-thienyl)-1,2-propanedione dioxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-thienyl)-1,2-propanedione dioxime, commonly known as TTP, is an organic compound that belongs to the family of dithiocarbamates. TTP is widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
TTP works by chelating metal ions, which disrupts the function of enzymes and proteins that require these metal ions for their activity. TTP has been shown to chelate a wide range of metal ions, including copper, zinc, and iron. The chelation of metal ions by TTP has been linked to its anti-cancer properties, as cancer cells require metal ions for their growth and proliferation.
Biochemical and Physiological Effects:
TTP has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis (programmed cell death) in cancer cells. TTP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of TTP is its versatility, as it can be used in a wide range of research applications. TTP is also relatively easy to synthesize, making it a cost-effective option for research purposes. However, one limitation of TTP is its potential toxicity, as it can chelate essential metal ions in the body and disrupt normal physiological processes.
未来方向
There are several future directions for research on TTP, including its potential use in combination with other anti-cancer drugs to enhance their efficacy. TTP could also be studied for its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further research could be conducted on the environmental applications of TTP, such as its potential use in bioremediation of contaminated soil and water.
Conclusion:
In conclusion, TTP is a versatile and promising compound with potential applications in medicine, agriculture, and environmental science. Its unique properties and mechanism of action make it a valuable tool for scientific research. However, further research is needed to fully understand the potential benefits and limitations of TTP in various fields.
合成方法
TTP can be synthesized by the reaction of thiosemicarbazide with 2-thiophenecarboxaldehyde in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide to form TTP. The synthesis of TTP is a relatively simple and cost-effective process, making it a popular choice for research purposes.
科学研究应用
TTP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, TTP has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. TTP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, TTP has been used as a fungicide and pesticide due to its ability to inhibit the growth of fungi and insects. In environmental science, TTP has been studied for its potential use in removing heavy metals from contaminated soil and water.
属性
IUPAC Name |
(NE)-N-[(1E)-1-hydroxyimino-1-thiophen-2-ylpropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-5(8-10)7(9-11)6-3-2-4-12-6/h2-4,10-11H,1H3/b8-5+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDNKUAMGBUPNA-OCIXRKKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N\O)/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-isopropoxyphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6140138.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6140144.png)
![2-chloro-N-(3-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6140154.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(phenylthio)acetamide](/img/structure/B6140162.png)
![4-methoxy-N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)benzamide](/img/structure/B6140169.png)
![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6140174.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6140203.png)
![6-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-methyl-4-pyrimidinol](/img/structure/B6140213.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)
![methyl N-{[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}methioninate](/img/structure/B6140224.png)